Tert-butyl trans-4-formylcyclohexylcarbamate
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC guidelines, is tert-butyl ((1r,4r)-4-formylcyclohexyl)carbamate . Breaking down the nomenclature:
- tert-butyl : A branched alkyl group [(CH₃)₃C-] attached via an oxygen atom.
- carbamate : A functional group derived from carbamic acid (NH₂COOH), where the hydroxyl group is replaced by an alkoxy group (here, tert-butoxy).
- trans-4-formylcyclohexyl : A cyclohexane ring with a formyl group (–CHO) and a carbamate group (–OC(=O)NH–) in trans configuration at the 1,4-positions.
The compound’s CAS registry number is 181308-57-6 , and its molecular formula is C₁₂H₂₁NO₃ , with a molecular weight of 227.31 g/mol . Alternative names include trans-4-(Boc-amino)cyclohexanecarboxaldehyde and tert-butyl (trans-4-formylcyclohexyl)carbamate, reflecting its structural features and stereochemistry.
Table 1: Synonyms and Identifiers of Tert-Butyl Trans-4-Formylcyclohexylcarbamate
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is defined by its trans-1,4-disubstituted cyclohexane ring , which adopts a chair conformation to minimize steric strain. In this conformation:
- The formyl group (–CHO) and carbamate group (–OC(=O)NH–) occupy equatorial positions, avoiding 1,3-diaxial interactions.
- The trans configuration ensures maximal separation between substituents, reducing torsional strain and enhancing thermodynamic stability.
Stereochemical retention is critical during synthesis. For instance, UV-crosslinking studies of similar stereopure carbamates show >99% retention of configuration, underscoring the rigidity of the trans-disubstituted cyclohexane framework.
Key Stereochemical Features :
- Chirality : The cyclohexane ring’s 1,4-disubstitution creates two chiral centers (C1 and C4), yielding a non-superimposable mirror image.
- Enantiomer Stability : The trans isomer’s equatorial substituent arrangement lowers strain by ~7–10 kJ/mol compared to axial orientations.
Crystal Structure Analysis and Conformational Studies
While direct crystal structure data for this compound is limited, analogous compounds reveal insights:
- Packing Efficiency : trans-Disubstituted cyclohexanes exhibit tighter crystal packing due to reduced steric bulk, often resulting in higher melting points.
- Hydrogen Bonding : The carbamate group participates in intermolecular H-bonding with adjacent formyl groups, stabilizing the lattice structure.
Computational models (e.g., density functional theory) predict a distorted chair conformation with a dihedral angle of 56° between the formyl and carbamate groups, optimizing van der Waals interactions. Experimental techniques like vibrational circular dichroism (VCD) confirm this preference for equatorial substituents in solution.
Comparative Analysis of Trans vs. Cis Isomeric Forms
The trans and cis isomers of tert-butyl-4-formylcyclohexylcarbamate exhibit distinct physicochemical properties due to stereochemical differences:
Table 2: Trans vs. Cis Isomer Properties
The trans isomer’s stability arises from minimized 1,3-diaxial interactions, while the cis isomer’s axial substituents increase steric strain and dipole-dipole repulsions. In polymer applications, trans-configured carbamates yield stiffer materials (Young’s modulus ≈ 1.2 GPa) compared to cis analogs (≈0.8 GPa), highlighting stereochemistry’s role in material design.
Properties
IUPAC Name |
tert-butyl N-(4-formylcyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBIGSFXXKWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181308-57-6, 304873-80-1 | |
| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-4-formylcyclohexylcarbamate typically involves the reaction of trans-4-aminocyclohexanecarboxaldehyde with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl trans-4-formylcyclohexylcarbamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products Formed:
Oxidation: Tert-butyl trans-4-carboxycyclohexylcarbamate.
Reduction: Tert-butyl trans-4-hydroxycyclohexylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
Tert-butyl trans-4-formylcyclohexylcarbamate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to enhance the efficacy of drugs targeting neurological conditions. The compound's ability to protect amine groups during synthetic processes makes it invaluable for developing drug candidates with optimized pharmacological profiles .
Case Study:
In studies focused on neurological disorders, researchers have employed this compound to synthesize derivatives that exhibit improved binding affinity to specific receptors, thereby increasing therapeutic effectiveness.
Organic Synthesis
Utility in Complex Molecule Formation:
This compound serves as a protecting group in organic synthesis, particularly for amine functionalities. By temporarily shielding amines, it allows for targeted chemical modifications elsewhere in the molecule. This strategy is crucial for achieving regioselectivity and controlling the location of reactions .
Synthesis Example:
The synthesis of complex organic molecules often involves multiple steps where this compound can be introduced and later removed under controlled conditions, facilitating the creation of diverse chemical entities.
Polymer Science
Contribution to Specialty Polymers:
In polymer science, this compound is used to formulate specialty polymers with unique properties. These polymers can be tailored for applications in coatings and adhesives, enhancing their performance characteristics .
Research Insights:
Studies have shown that polymers derived from this compound exhibit improved thermal stability and mechanical properties, making them suitable for advanced applications in materials science.
Biochemical Research
Investigating Enzyme Interactions:
The compound plays a significant role in biochemical research, particularly in studying enzyme interactions and mechanisms. Its electrophilic aldehyde group enables it to form covalent bonds with biological macromolecules, providing insights into enzyme functionality and potential therapeutic targets .
Example of Application:
Research has demonstrated that similar compounds can influence protein activity by modifying active sites or allosteric sites, which is crucial for drug design and understanding metabolic pathways.
Agrochemical Applications
Enhancing Crop Protection Products:
this compound is also explored for its potential in agrochemicals. Its ability to influence biological systems makes it a candidate for improving crop protection products, thereby enhancing agricultural productivity .
Field Studies:
Field trials have indicated that formulations containing this compound can lead to improved pest resistance and crop yields, underscoring its importance in sustainable agriculture.
Mechanism of Action
The mechanism of action of tert-butyl trans-4-formylcyclohexylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in enzymes, leading to enzyme inhibition. This interaction can affect various biochemical pathways, depending on the enzyme targeted .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Biological Activity
Tert-butyl trans-4-formylcyclohexylcarbamate (CAS No. 181308-57-6) is an organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores the biological activity of this compound, highlighting its properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₂₁NO₃
- Molecular Weight : 227.30 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, with a trans-4-formylcyclohexyl substituent.
Biological Mechanisms
This compound is primarily studied for its pharmacological properties, which include:
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress.
- Anti-inflammatory Effects : The presence of the carbamate group may contribute to anti-inflammatory effects, potentially making it useful in treating inflammatory conditions.
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes that are implicated in various diseases, although specific targets remain under investigation.
Case Studies and Research Findings
-
Evaluation of Physicochemical Properties :
A study evaluated various tert-butyl isosteres, including this compound, focusing on their physicochemical properties and biological activities. Results indicated that modifications to the tert-butyl group significantly affect lipophilicity and metabolic stability, which are crucial for drug development . -
Biological Activity Assessment :
Research has demonstrated that compounds with similar structures can exhibit varying degrees of biological activity. For instance, related carbamate derivatives have been tested for their ability to modulate biological pathways involved in cancer and inflammation. These findings suggest that this compound may also possess similar therapeutic potentials . -
Synthesis and Biological Testing :
A synthesis study reported the preparation of this compound and evaluated its biological activity using cell-based assays. The compound was found to exhibit moderate cytotoxicity against certain cancer cell lines, indicating its potential as a lead compound for further development .
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Biological Activity |
|---|---|---|---|
| This compound | 181308-57-6 | 227.30 g/mol | Antioxidant, Anti-inflammatory |
| Tert-butyl cis-4-formylcyclohexylcarbamate | 181308-56-5 | 227.30 g/mol | Limited studies available |
| Other Carbamate Derivatives | Varies | Varies | Varies widely based on structure |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl trans-4-formylcyclohexylcarbamate with high stereochemical purity?
- Methodological Answer: Synthesis requires precise control of stereochemistry. Start with trans-4-hydroxymethylcyclohexane derivatives (e.g., tert-butyl trans-4-hydroxymethylcyclohexylcarbamate, as in ) and oxidize the primary alcohol to the aldehyde using mild oxidizing agents like Dess-Martin periodinane or Swern oxidation to avoid over-oxidation to carboxylic acids. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate gradients) . Purify via column chromatography to isolate the trans isomer .
Q. How can researchers confirm the successful introduction of the formyl group in this compound?
- Methodological Answer: Use H-NMR to identify the aldehyde proton (δ ~9–10 ppm) and C-NMR for the carbonyl carbon (δ ~190–200 ppm). FT-IR can confirm the C=O stretch (~1700 cm). Compare spectral data with structurally analogous compounds (e.g., tert-butyl 4-oxocyclohexylcarbamate in ) .
Q. What purification techniques are optimal for isolating this compound?
- Methodological Answer: Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 8:2 v/v) is effective for separating diastereomers or unreacted starting materials. For higher purity, use preparative HPLC with a chiral stationary phase .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence the conformational dynamics of this compound in solution?
- Methodological Answer: Perform H-NMR NOESY experiments to analyze chair conformations of the cyclohexane ring. The tert-butyl group’s bulkiness stabilizes equatorial positioning, affecting reactivity in nucleophilic additions. Computational studies (e.g., molecular dynamics simulations) can quantify rotational barriers .
Q. What strategies mitigate side reactions during the oxidation of trans-4-hydroxymethylcyclohexylcarbamate to the formyl derivative?
- Methodological Answer: Use TEMPO/BAIB (2,2,6,6-tetramethylpiperidine-1-oxyl with bis(acetoxy)iodobenzene) for selective oxidation to aldehydes under mild conditions. Avoid strong oxidants like KMnO, which may epoxidize or degrade the cyclohexane ring. Monitor reaction progress via in-situ TLC .
Q. How can computational modeling predict the reactivity of the formyl group in nucleophilic addition reactions?
- Methodological Answer: Employ density functional theory (DFT) to calculate LUMO energies and electrostatic potential maps of the formyl group. Compare with experimental data (e.g., reaction rates with amines or Grignard reagents) to validate predictions. Molecular dynamics simulations (as in ) can model transition states .
Q. What methodologies assess the stability of the tert-butyl carbamate group under acidic/basic conditions?
- Methodological Answer: Conduct kinetic studies by exposing the compound to trifluoroacetic acid (TFA) or aqueous NaOH and monitor degradation via H-NMR. Compare with tert-butyl cis-4-hydroxycyclohexylcarbamate ( ), where the carbamate group is cleaved under strong acids .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported yields for this compound synthesis?
- Methodological Answer: Evaluate reaction conditions (e.g., solvent polarity, temperature, catalyst load) across studies. For example, Dess-Martin oxidation ( ) may yield higher purity but lower scalability compared to Swern oxidation. Replicate protocols with strict anhydrous conditions and inert atmospheres to identify critical variables .
Q. Why do computational predictions of solubility sometimes conflict with experimental results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
